An In-depth Technical Guide to Methyl 2-(chlorosulfonyl)-3-methylbenzoate
An In-depth Technical Guide to Methyl 2-(chlorosulfonyl)-3-methylbenzoate
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Methyl 2-(chlorosulfonyl)-3-methylbenzoate. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who may use this compound as a key building block or intermediate in the synthesis of more complex molecules.
Compound Identification and Structural Elucidation
Methyl 2-(chlorosulfonyl)-3-methylbenzoate is a substituted aromatic compound containing both a methyl ester and a sulfonyl chloride functional group. These reactive sites make it a versatile reagent in organic synthesis.
Structure:
Caption: Chemical Structure of Methyl 2-(chlorosulfonyl)-3-methylbenzoate.
It is crucial to distinguish Methyl 2-(chlorosulfonyl)-3-methylbenzoate from its isomers and related compounds, as their properties and reactivity may differ significantly. The following table provides a comparison with other similar molecules.
Table 1: Comparison of Related Benzoate Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyl 2-(chlorosulfonyl)-3-methylbenzoate | 126535-26-0 | C₉H₉ClO₄S | 248.68 |
| Methyl 2-(chlorosulfonyl)benzoate | 26638-43-7 | C₈H₇ClO₄S | 234.66 |
| Methyl 3-(chlorosulfonyl)-2-methylbenzoate | 98812-46-5 | C₉H₉ClO₄S | 248.68 |
| Methyl 2-[(chlorosulfonyl)methyl]benzoate | 103342-27-4 | C₉H₉ClO₄S | 248.68 |
| Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate | 120100-04-1 | C₁₀H₁₁ClO₄S | 262.71 |
Physicochemical Properties
Detailed experimental data for the physicochemical properties of Methyl 2-(chlorosulfonyl)-3-methylbenzoate are not extensively reported in the literature. However, based on supplier information and data for its close isomers, the following properties can be summarized. For comparison, the properties of the well-characterized isomer, Methyl 2-(chlorosulfonyl)benzoate, are also provided.
Table 2: Physicochemical Properties
| Property | Methyl 2-(chlorosulfonyl)-3-methylbenzoate (CAS: 126535-26-0) | Methyl 2-(chlorosulfonyl)benzoate (CAS: 26638-43-7) - for comparison |
| Molecular Formula | C₉H₉ClO₄S | C₈H₇ClO₄S |
| Molecular Weight ( g/mol ) | 248.68[1] | 234.66[2] |
| Appearance | Not specified | White to beige or pink crystalline powder or chunks[3] |
| Melting Point (°C) | Not specified | 62-63[3] |
| Boiling Point (°C) | Not specified | 344.8 ± 25.0 (Predicted)[3] |
| Density (g/cm³) | Not specified | 1.4452 (Estimate)[3] |
| Solubility | Not specified | Reacts with water[3] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C[1][4] | Inert atmosphere, 2-8°C[3] |
Synthesis and Experimental Protocols
A key synthetic route for Methyl 2-(chlorosulfonyl)-3-methylbenzoate is detailed in patent CN112979506A. This method involves a two-step cascade reaction starting from 2-nitro-3-methyl benzoate.[5]
3.1. Synthesis Workflow
The synthesis proceeds through the formation of a benzyl thioether intermediate, which is then oxidized to yield the final product.[5] This cascade approach is advantageous as it does not require the isolation and purification of the intermediate, streamlining the process.[5]
Caption: Synthesis workflow for Methyl 2-(chlorosulfonyl)-3-methylbenzoate.[5]
3.2. Detailed Experimental Protocol (Adapted from CN112979506A)
Step 1: Thioether Formation [5]
-
To a reaction vessel, add the starting materials: 2-nitro-3-methyl benzoate (II) and benzyl isothiourea hydrochloride (III) in a molar ratio of 1:1 to 1:1.5.[5]
-
Add a suitable solvent (Solvent A) and an alkali.
-
Control the reaction temperature (Temperature a) and stir for a specified time (Time b) to form the benzyl thioether intermediate (IV).[5]
Step 2: Oxidative Chlorination [5]
-
After the completion of Step 1, extract the intermediate (IV) with a second solvent (Solvent B).[5]
-
Transfer the solution containing the intermediate to another reaction vessel.
-
Control the temperature (Temperature c, typically between 0-100 °C) and slowly add an oxidant, such as chlorine gas or sodium hypochlorite.[5]
-
Maintain the temperature and continue stirring for a specified period (Time d, typically 1-12 hours) to yield the final product, Methyl 2-(chlorosulfonyl)-3-methylbenzoate (I).[5]
Reactivity and Applications in Drug Development
The synthetic utility of Methyl 2-(chlorosulfonyl)-3-methylbenzoate primarily stems from the high reactivity of the sulfonyl chloride group. This functional group is a potent electrophile that readily reacts with a wide range of nucleophiles.
4.1. General Reactivity of the Sulfonyl Chloride Group
The sulfonyl chloride moiety is a key functional group for the formation of sulfonamides and sulfonate esters, which are important structural motifs in many pharmaceutical compounds.
Caption: General reactivity of the sulfonyl chloride group with nucleophiles.
4.2. Potential Applications
-
Scaffold for Medicinal Chemistry: The dual functionality of a methyl ester and a sulfonyl chloride on a substituted benzene ring makes this compound a valuable scaffold. The sulfonyl chloride can be reacted with various amines or alcohols to generate a library of sulfonamide or sulfonate ester derivatives for structure-activity relationship (SAR) studies.
-
Intermediate for Biologically Active Molecules: Substituted methyl benzoates are precursors in the synthesis of various biologically active compounds, including those with potential applications as carbonic anhydrase inhibitors and other therapeutic agents.[6] The introduction of a methyl group can modulate the physicochemical, pharmacodynamic, and pharmacokinetic properties of a drug molecule.[7]
-
Probing Molecular Interactions: The reactivity of the sulfonyl chloride group allows for its use in creating molecular probes to study the binding sites of proteins and other biological macromolecules.
Safety and Handling
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling advice.
References
- 1. Methyl 2-(chlorosulfonyl)-3-methylbenzoate - Lead Sciences [lead-sciences.com]
- 2. Methyl 2-(chlorosulfonyl)benzoate | 26638-43-7 [chemicalbook.com]
- 3. Methyl 2-(chlorosulfonyl)benzoate CAS#: 26638-43-7 [m.chemicalbook.com]
- 4. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]
- 5. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents [patents.google.com]
- 6. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
